molecular formula C18H20O3 B1255111 Meso-3,3'-Didemethoxynectandrin B

Meso-3,3'-Didemethoxynectandrin B

Cat. No. B1255111
M. Wt: 284.3 g/mol
InChI Key: PIBJADPEZQHMQS-FRVJLOGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meso-3,3'-didemethoxynectandrin B is a lignan that consists of a 3,4-dimethyloxolane ring substituted by 4-hydroxyphenyl groups at positions 2 and 5 respectively (the 2R,3R,4S,5S-stereoisomer). Isolated from the roots of Krameria lappacea, it exhibits anti-inflammatory activity. It has a role as an anti-inflammatory agent, a cyclooxygenase 1 inhibitor, a cyclooxygenase 2 inhibitor, a NF-kappaB inhibitor and a plant metabolite. It is a lignan, a member of oxolanes and a member of phenols.

Scientific Research Applications

Synthesis and Analysis in Plant-Derived Lignans

Meso-3,3'-Didemethoxynectandrin B, found in the creosote bush (Larrea tridentata), has been studied for its synthesis and chiral analysis. This compound is part of a group of lignans, which are linked via 8-8' bonds. The study demonstrates that the formation of these lignans, including meso-3,3'-didemethoxynectandrin B, occurs under regiospecific, rather than stereoselective, coupling control. This research provides insights into the natural synthesis pathways of plant-derived lignans (Moinuddin et al., 2003).

Development of Engineered Microbial Strains

Research has focused on the metabolic engineering of Escherichia coli and Bacillus licheniformis for the production of various isomers of 2,3-butanediol, including meso-2,3-BD. This compound is crucial for its potential applications in biofuel production and as an important platform chemical in various industries. The engineering of these microbial strains is aimed at optimizing the production of meso-2,3-BD and related compounds for industrial applications (Chu et al., 2015); (Qiu et al., 2016).

Exploration of Catalytic Properties

Research into the catalytic properties of related compounds includes the study of mesoporous manganese oxide for the selective oxidation of amines to imines. Such catalytic processes have broad applications in the field of heterogeneous catalysis. The insights gained from these studies may contribute to the development of efficient catalysts for a wide range of chemical reactions (Biswas et al., 2015).

Application in Molecular and Chemical Synthesis

The compound is also relevant in the field of molecular and chemical synthesis, particularly in the context of forming molecular complexes and synthesizing various macrocycles. Research in this area contributes to the development of new methods and materials for chemical synthesis and potential applications in areas like photodynamic therapy (Mojarrad & Zakavi, 2020).

properties

Product Name

Meso-3,3'-Didemethoxynectandrin B

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

4-[(2S,3S,4R,5R)-5-(4-hydroxyphenyl)-3,4-dimethyloxolan-2-yl]phenol

InChI

InChI=1S/C18H20O3/c1-11-12(2)18(14-5-9-16(20)10-6-14)21-17(11)13-3-7-15(19)8-4-13/h3-12,17-20H,1-2H3/t11-,12+,17-,18+

InChI Key

PIBJADPEZQHMQS-FRVJLOGJSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C

Canonical SMILES

CC1C(C(OC1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C

synonyms

3,3'-didemethoxynectandrin B
meso-3,3'-didemethoxynectandrin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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